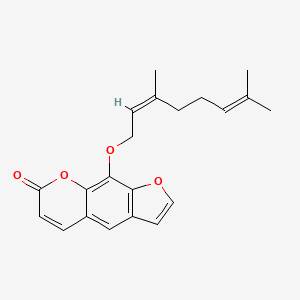
8-Geranopsoralen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Geranopsoralen, also known as 8-Geranyloxypsoralen, is a prenylated furanocoumarin. This compound is naturally found in certain plants, such as Heracleum hemsleyanum and Citrus limon. It exhibits diverse biological activities, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Geranopsoralen can be synthesized through a series of chemical reactions starting from xanthotoxol. The key step involves the prenylation of xanthotoxol with geranyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources rich in this furanocoumarin, such as Heracleum hemsleyanum. The extraction process is followed by purification steps, including chromatography, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 8-Geranopsoralen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, dihydro derivatives, and various substituted furanocoumarins .
Scientific Research Applications
8-Geranopsoralen has a wide range of applications in scientific research:
Chemistry: It is used as a chemical probe to study enzyme inhibition, particularly cytochrome P450 isoforms.
Biology: The compound is studied for its effects on cellular processes, including inhibition of superoxide and nitric oxide generation.
Medicine: Research has shown its potential in inhibiting the activation of Epstein-Barr virus and its anti-cancer properties.
Industry: It is used in the development of new pharmaceuticals and as a natural product in cosmetic formulations
Mechanism of Action
8-Geranopsoralen exerts its effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP3A4. It also inhibits β-secretase 1 (BACE1), which is involved in the production of amyloid-beta peptides implicated in Alzheimer’s disease. The compound interferes with cellular signaling pathways, leading to reduced superoxide and nitric oxide generation .
Comparison with Similar Compounds
8-Methoxypsoralen (8-MOP): Another furanocoumarin with similar biological activities but different structural features.
Xanthotoxin: A naturally occurring furanocoumarin with comparable enzyme inhibition properties.
Psoralen: A parent compound of furanocoumarins, widely studied for its phototoxic effects.
Uniqueness: 8-Geranopsoralen is unique due to its geranyl group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other furanocoumarins and contributes to its potent enzyme inhibition and antiviral properties .
Properties
Molecular Formula |
C21H22O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-[(2Z)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9- |
InChI Key |
SOVNCTNQAWWYAQ-DHDCSXOGSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















